1-(2-Fluorophenyl)-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
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Overview
Description
1-(2-Fluorophenyl)-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a synthetic organic compound that features a unique combination of functional groups, including a fluorophenyl group, an oxadiazole ring, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves multi-step organic synthesis. A common synthetic route may include:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of a suitable hydrazide with an isocyanate or nitrile oxide under controlled conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.
Construction of the Pyrrolidinone Ring: This can be synthesized via a cyclization reaction involving an amine and a carbonyl compound.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the fluorophenyl group or the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1-(2-Fluorophenyl)-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Chemical Biology: The compound can be used as a probe to study biological pathways and interactions due to its unique structural features.
Materials Science: Its incorporation into polymers or other materials could impart desirable properties such as enhanced stability or specific reactivity.
Mechanism of Action
The mechanism by which 1-(2-Fluorophenyl)-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one exerts its effects is likely related to its ability to interact with specific molecular targets. These may include enzymes, receptors, or other proteins involved in critical biological pathways. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the oxadiazole ring may participate in hydrogen bonding or other non-covalent interactions.
Comparison with Similar Compounds
1-(2-Fluorophenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one: Similar structure but with a methyl group instead of an isopropyl group.
1-(2-Chlorophenyl)-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one: Chlorine substituent instead of fluorine.
1-(2-Fluorophenyl)-4-(3-isopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-2-one: Thiadiazole ring instead of oxadiazole.
Uniqueness: The presence of the fluorophenyl group in 1-(2-Fluorophenyl)-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can significantly influence its chemical reactivity and biological activity, making it distinct from its analogs. The isopropyl group on the oxadiazole ring can also affect its steric and electronic properties, potentially leading to unique interactions with biological targets.
Properties
IUPAC Name |
1-(2-fluorophenyl)-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c1-9(2)14-17-15(21-18-14)10-7-13(20)19(8-10)12-6-4-3-5-11(12)16/h3-6,9-10H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKCBLGRZKYORY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2CC(=O)N(C2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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